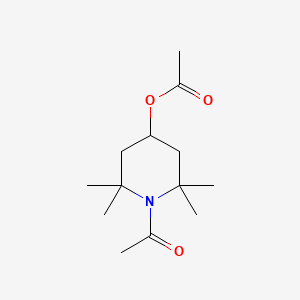![molecular formula C16H21BrN2O2 B5323049 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPP belongs to the class of piperazine derivatives and is synthesized by the reaction of 1-allylpiperazine with 2-bromophenylacetyl chloride.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been reported to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells, inhibit the activity of enzymes, and induce apoptosis. This compound has also been reported to disrupt the cell membrane of bacteria and fungi, leading to their death. However, the exact biochemical and physiological effects of this compound are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is toxic in high concentrations, making it difficult to handle. In addition, the exact mechanism of action of this compound is not fully understood, making it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the use of this compound as a diagnostic tool for cancer and infectious diseases could be further explored. Finally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine involves the reaction of 1-allylpiperazine with 2-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form this compound. The purity of this compound can be achieved by using column chromatography.
Aplicaciones Científicas De Investigación
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a diagnostic tool for cancer and infectious diseases. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-3-8-18-9-11-19(12-10-18)16(20)13(2)21-15-7-5-4-6-14(15)17/h3-7,13H,1,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJOKSCRVFCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
![N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)

![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)

![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5323007.png)
![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)